Cas no 2228385-05-3 (O-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethylhydroxylamine)

O-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethylhydroxylamine 化学的及び物理的性質

名前と識別子

-

- O-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethylhydroxylamine

- EN300-1783116

- O-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]hydroxylamine

- 2228385-05-3

-

- インチ: 1S/C10H13NO3/c1-7(14-11)10-6-12-8-4-2-3-5-9(8)13-10/h2-5,7,10H,6,11H2,1H3

- InChIKey: VCKPIYJHFGCPID-UHFFFAOYSA-N

- ほほえんだ: O1C2C=CC=CC=2OCC1C(C)ON

計算された属性

- せいみつぶんしりょう: 195.08954328g/mol

- どういたいしつりょう: 195.08954328g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 188

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 53.7Ų

O-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethylhydroxylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1783116-0.5g |

O-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]hydroxylamine |

2228385-05-3 | 0.5g |

$1221.0 | 2023-09-19 | ||

| Enamine | EN300-1783116-1.0g |

O-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]hydroxylamine |

2228385-05-3 | 1g |

$1272.0 | 2023-06-03 | ||

| Enamine | EN300-1783116-0.1g |

O-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]hydroxylamine |

2228385-05-3 | 0.1g |

$1119.0 | 2023-09-19 | ||

| Enamine | EN300-1783116-5.0g |

O-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]hydroxylamine |

2228385-05-3 | 5g |

$3687.0 | 2023-06-03 | ||

| Enamine | EN300-1783116-1g |

O-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]hydroxylamine |

2228385-05-3 | 1g |

$1272.0 | 2023-09-19 | ||

| Enamine | EN300-1783116-0.25g |

O-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]hydroxylamine |

2228385-05-3 | 0.25g |

$1170.0 | 2023-09-19 | ||

| Enamine | EN300-1783116-0.05g |

O-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]hydroxylamine |

2228385-05-3 | 0.05g |

$1068.0 | 2023-09-19 | ||

| Enamine | EN300-1783116-2.5g |

O-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]hydroxylamine |

2228385-05-3 | 2.5g |

$2492.0 | 2023-09-19 | ||

| Enamine | EN300-1783116-10.0g |

O-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]hydroxylamine |

2228385-05-3 | 10g |

$5467.0 | 2023-06-03 | ||

| Enamine | EN300-1783116-5g |

O-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]hydroxylamine |

2228385-05-3 | 5g |

$3687.0 | 2023-09-19 |

O-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethylhydroxylamine 関連文献

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

-

2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096

-

4. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

-

Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

O-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethylhydroxylamineに関する追加情報

Introduction to O-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethylhydroxylamine (CAS No. 2228385-05-3)

O-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethylhydroxylamine (CAS No. 2228385-05-3) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features and potential biological activities, has been the subject of numerous studies aimed at elucidating its properties and applications.

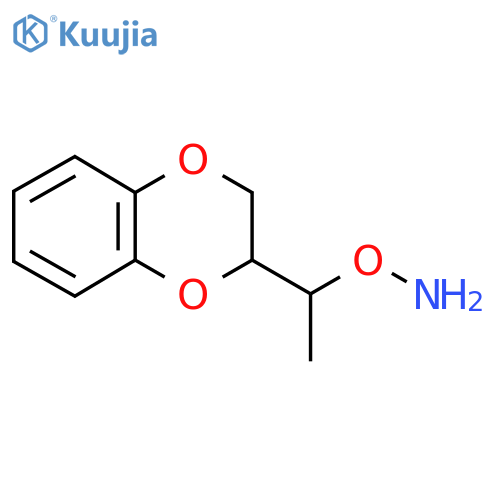

The chemical structure of O-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethylhydroxylamine is notable for its 1,4-benzodioxin moiety, which is a common scaffold in various bioactive molecules. The presence of this moiety often confers specific pharmacological properties, such as antioxidant and anti-inflammatory activities. Additionally, the ethylhydroxylamine group adds further complexity and reactivity to the molecule, making it a promising candidate for drug development.

Recent research has highlighted the potential therapeutic applications of O-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethylhydroxylamine. Studies have shown that this compound exhibits significant antioxidant properties, which can be beneficial in treating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that O-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethylhydroxylamine effectively scavenged free radicals and protected cells from oxidative damage.

Beyond its antioxidant properties, O-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethylhydroxylamine has also shown promise in anti-inflammatory applications. Inflammatory responses are a key component of many chronic diseases, and compounds that can modulate these responses are highly sought after. Research conducted by a team at the University of California found that O-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethylhydroxylamine inhibited the production of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.

The pharmacokinetic properties of O-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethylhydroxylamine have also been investigated to assess its suitability for therapeutic use. Preliminary studies indicate that the compound has favorable absorption and distribution profiles. However, further research is needed to optimize its bioavailability and metabolic stability. These aspects are crucial for ensuring that the compound can be effectively delivered to target tissues and maintain its therapeutic effects over time.

In addition to its potential therapeutic applications, O-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethylhydroxylamine has been explored for its use in chemical synthesis and as a building block for more complex molecules. The unique reactivity of the ethylhydroxylamine group allows for a wide range of chemical transformations, making it a valuable intermediate in synthetic chemistry. For example, researchers at the Institute of Organic Chemistry have utilized this compound as a starting material for the synthesis of novel antiviral agents.

The safety profile of O-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethylhydroxylamine is another important consideration for its development as a pharmaceutical product. Toxicological studies have shown that the compound is generally well-tolerated at therapeutic doses. However, as with any new chemical entity (NCE), comprehensive safety assessments are essential to ensure its safe use in humans. Ongoing preclinical studies are focused on evaluating the long-term effects and potential side effects of O-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethylhydroxylamine.

In conclusion, O-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethylhydroxylamine (CAS No. 2228385-05-3) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it a valuable candidate for further investigation and development. As research continues to uncover new insights into its properties and potential uses, it is likely that this compound will play an increasingly important role in advancing our understanding and treatment of various diseases.

2228385-05-3 (O-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethylhydroxylamine) 関連製品

- 2097888-53-2(N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopentacpyridazin-2-yl}ethyl)furan-3-carboxamide)

- 1171555-50-2(2,4-difluoro-N-{5-(4-methanesulfonylphenyl)methyl-1,3,4-oxadiazol-2-yl}benzamide)

- 870135-16-3(2-Chloro-N4,6-dimethylpyridine-3,4-diamine)

- 1404825-01-9(2-{[(benzyloxy)carbonyl]amino}hex-4-ynoic acid)

- 2098080-25-0(2-(1-Hydroxyethyl)pyrrolidine-1-carboximidamide)

- 1806964-75-9(6-Amino-2-bromomethyl-3-methylpyridine)

- 1040656-50-5(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[(4-methoxyphenyl)methyl]acetamide)

- 2228900-49-8(4-Chloro-2-(3-chloroprop-1-en-2-yl)-6-methoxyphenol)

- 1874740-64-3(methyl 4-(2-methoxyethyl)aminobenzoate)

- 1935916-85-0(Ethanethioic acid, S-[3-(methylthio)phenyl] ester)